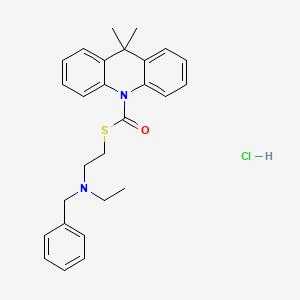
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride is a Drug / Therapeutic Agent.
Scientific Research Applications
Applications in Chemical Synthesis
Precursor in Organic Synthesis : Related acridine derivatives are employed as precursors or intermediates in the synthesis of complex organic compounds. For instance, the synthesis of ethyl 2‐acetamido acrylate, a versatile amino-acid precursor, involves the use of similar acridine compounds as reagents (Kitson & Moody, 2014).
Molecular Structure Studies : Acridine derivatives have been examined for their molecular structures, especially in the context of their potential as anti-cancer agents. X-ray crystallography has been used to determine the structures of such compounds, providing insights into their interactions with biological molecules (Hudson, Kuroda, Denny & Neidle, 1987).
Biochemical and Biophysical Research
Chemiluminogenic Properties : Some acridine derivatives exhibit chemiluminogenic properties, which are useful in biochemical assays and studies. These properties have been investigated in various solvents, revealing insights into the reaction kinetics and efficiency of these compounds (Krzymiński et al., 2010).
Electron-Transfer Oxidation Studies : Acridine compounds, such as 10,10'-dimethyl-9,9',10,10'-tetrahydro-9,9'-biacridine, have been studied for their role in electron-transfer oxidation processes. This research is significant in understanding the redox chemistry of acridine-based compounds (Fukuzumi & Tokuda, 1992).
Medicinal Chemistry and Pharmacology
- Potential in Anti-Cancer Research : Several acridine derivatives have been investigated for their potential as anti-cancer agents. For example, studies on dinuclear rhodium(II) carboxylate complexes with acridine ligands reveal their potential multifunctional anti-cancer properties (Goodgame, Page & Williams, 1988).
properties
CAS RN |
38044-62-1 |
|---|---|
Product Name |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride |
Molecular Formula |
C27H31ClN2OS |
Molecular Weight |
467.1 g/mol |
IUPAC Name |
S-[2-[benzyl(ethyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;hydrochloride |
InChI |
InChI=1S/C27H30N2OS.ClH/c1-4-28(20-21-12-6-5-7-13-21)18-19-31-26(30)29-24-16-10-8-14-22(24)27(2,3)23-15-9-11-17-25(23)29;/h5-17H,4,18-20H2,1-3H3;1H |
InChI Key |
JPULBRDLMWRZBJ-UHFFFAOYSA-N |
SMILES |
CCN(CCSC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)CC4=CC=CC=C4.Cl |
Canonical SMILES |
CCN(CCSC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)CC4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(ethyl(phenylmethyl)amino)ethyl) ester, monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





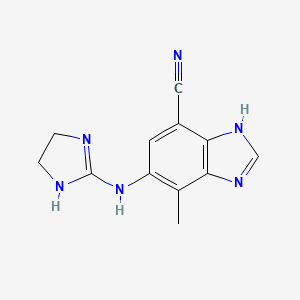


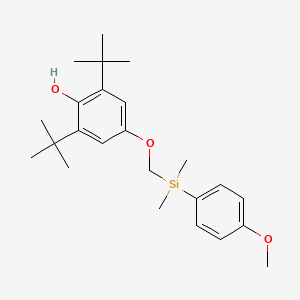
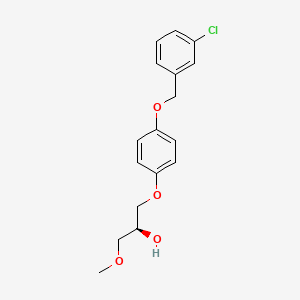

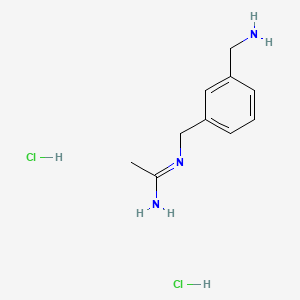
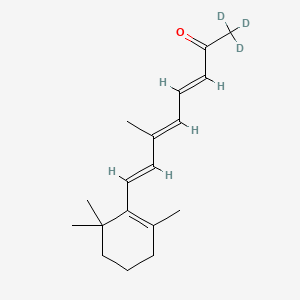
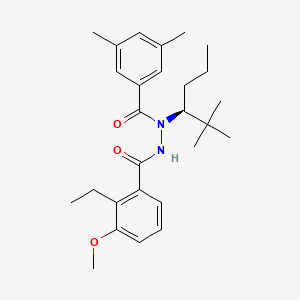
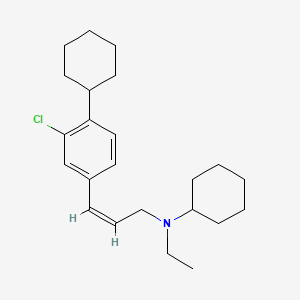
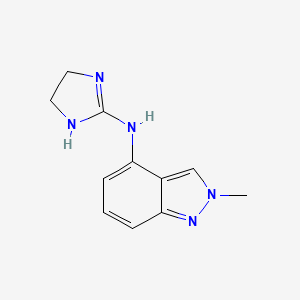
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)